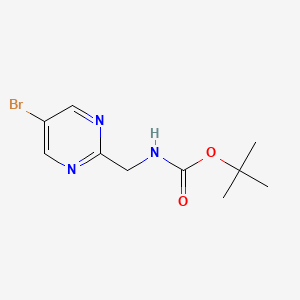

tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYCNAIIDIMDQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80720956 |

Source

|

| Record name | tert-Butyl [(5-bromopyrimidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235451-38-3 |

Source

|

| Record name | tert-Butyl [(5-bromopyrimidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate, a key building block in contemporary medicinal chemistry, serves as a vital intermediate in the synthesis of a diverse range of biologically active molecules. Its unique structure, featuring a pyrimidine core, a bromine substituent, and a Boc-protected aminomethyl group, offers multiple avenues for synthetic modification. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination. Understanding these fundamental characteristics is paramount for its effective handling, reaction optimization, and integration into drug discovery pipelines.

Chemical Identity and Structure

The structural architecture of this compound is foundational to its chemical behavior and physical attributes. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group influences its solubility and thermal stability, while the bromopyrimidine moiety provides a reactive handle for cross-coupling reactions and other synthetic transformations.

Diagram of the Chemical Structure and Key Identifiers

Caption: Key identifiers for this compound.

Core Physical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, computational predictions and data from chemical suppliers provide valuable initial insights. The following table summarizes the available information.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrN₃O₂ | PubChem[2] |

| Monoisotopic Mass | 287.02695 Da | PubChem[2] |

| Appearance | Solid (predicted) | --- |

| Melting Point | No data available | --- |

| Boiling Point | No data available | BLDpharm[1] |

| Solubility | No data available | --- |

| Predicted XlogP | 1.4 | PubChemLite[2] |

Experimental Determination of Physical Properties

Given the absence of comprehensive experimental data, this section provides authoritative, step-by-step protocols for determining the key physical properties of this compound. These methodologies are designed to be self-validating and are standard practice in organic chemistry and pharmaceutical development.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Workflow for Melting Point Determination

Caption: Standard workflow for accurate melting point determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.[3]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.[4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Melting Point (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20°C per minute) to determine an approximate melting range. This will save time during the accurate determination.[3]

-

Accurate Melting Point: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh, properly packed capillary tube, heat the sample at a slow, controlled rate of 1-2°C per minute.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.[4]

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution.[3]

-

Proper Packing: A well-packed sample prevents shrinking or sagging, which could be misinterpreted as melting.[4]

-

Slow Heating Rate: A slow heating rate near the melting point allows the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Fresh Sample for Re-measurement: A previously melted and re-solidified sample may have a different crystal structure, leading to an altered melting point.[4]

Solubility Assessment

Understanding the solubility profile of this compound is crucial for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and formulation. A systematic approach is employed to classify the compound's solubility.

Decision Tree for Solubility Testing

Caption: A systematic approach for determining the solubility class of an organic compound.

Step-by-Step Protocol:

-

General Procedure: In a small test tube, add approximately 10-20 mg of the compound to 0.5 mL of the chosen solvent. Vigorously agitate the mixture for at least 30 seconds. If the solid does not dissolve at room temperature, gently warm the mixture and observe for any changes in solubility.[5]

-

Solvent Selection and Rationale:

-

Water: To assess for low molecular weight and/or highly polar functional groups capable of hydrogen bonding.[6]

-

5% aq. NaOH: To test for acidic functional groups (e.g., phenols, carboxylic acids). The Boc-protected amine is unlikely to be acidic.[5]

-

5% aq. HCl: To test for basic functional groups. The pyrimidine nitrogens may exhibit some basicity.[5]

-

Concentrated H₂SO₄: To test for compounds containing heteroatoms (N, O) or sites of unsaturation that can be protonated by a strong acid.[6]

-

Common Organic Solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, Hexanes): To establish a practical solubility profile for synthetic and purification purposes.

-

Predicted Solubility Profile: Based on its structure, this compound is expected to be insoluble in water due to its relatively large, nonpolar carbamate and bromopyrimidine components. It is likely to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and methanol. The pyrimidine nitrogens may impart slight solubility in 5% HCl.

Conclusion

While experimental data for the physical properties of this compound remain to be fully documented in the scientific literature, its chemical structure provides a strong basis for predicting its behavior. The protocols outlined in this guide offer a robust framework for researchers to experimentally determine its melting point and solubility profile, thereby enabling its effective application in synthetic and medicinal chemistry programs. Adherence to these systematic and validated methodologies will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of heterocyclic scaffolds employed in medicinal chemistry, pyrimidine derivatives hold a significant position due to their diverse biological activities. tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate is a key intermediate in the synthesis of various targeted therapeutics. Its chemical architecture, featuring a brominated pyrimidine ring and a Boc-protected aminomethyl group, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering insights into experimental design, data interpretation, and structural validation for researchers, scientists, and drug development professionals.

Molecular Structure and Isotopic Considerations

The chemical structure of this compound is presented below. A notable feature is the presence of a bromine atom, which has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (50.69% and 49.31%, respectively). This isotopic distribution gives rise to a characteristic M and M+2 pattern in the mass spectrum, which is a crucial diagnostic tool for confirming the presence of bromine in the molecule.[1]

-

Molecular Formula: C10H14BrN3O2

-

Monoisotopic Mass: 287.02695 Da

-

Average Mass: 288.14 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust and well-defined experimental protocol is critical for obtaining high-resolution NMR spectra. The following procedure is recommended for the analysis of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is crucial; CDCl3 is generally a good first choice for many organic molecules, while DMSO-d6 can be used if solubility is an issue.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-2048 scans, as the natural abundance of ¹³C is low.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: -10 to 200 ppm.

-

-

The causality behind these choices lies in balancing the need for high-resolution data with practical considerations of instrument time. The chosen parameters for the ¹H NMR are sufficient for routine characterization, while the increased number of scans for ¹³C NMR is necessary to compensate for the lower sensitivity of the ¹³C nucleus.

¹H NMR Data and Interpretation (Predicted)

The expected ¹H NMR spectrum of this compound in CDCl3 is summarized in the table below. The interpretation that follows is based on established principles of chemical shifts and coupling constants for similar molecular fragments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | Singlet | 2H | H-4, H-6 |

| ~5.50 | Broad Singlet | 1H | NH |

| ~4.60 | Doublet | 2H | CH2-NH |

| ~1.50 | Singlet | 9H | C(CH3)3 |

-

Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically equivalent and are expected to appear as a singlet at approximately 8.80 ppm. Their downfield shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

-

NH Proton: The carbamate proton (NH) is expected to appear as a broad singlet around 5.50 ppm. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

-

Methylene Protons (CH2): The two protons of the methylene group adjacent to the pyrimidine ring and the carbamate nitrogen are expected to appear as a doublet at approximately 4.60 ppm. The coupling to the NH proton would result in a doublet, although this coupling may be broadened or absent depending on the rate of proton exchange.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.50 ppm, a characteristic chemical shift for this group.

¹³C NMR Data and Interpretation (Predicted)

The predicted ¹³C NMR spectrum in CDCl3 is detailed below. The chemical shifts are estimated based on analogous structures and standard correlation tables.

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | Pyrimidine C-2 |

| ~158.0 | Pyrimidine C-4, C-6 |

| ~155.0 | Carbonyl (C=O) |

| ~120.0 | Pyrimidine C-5 |

| ~80.0 | Quaternary Carbon (C(CH3)3) |

| ~45.0 | Methylene Carbon (CH2) |

| ~28.0 | tert-Butyl Carbons (C(CH3)3) |

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to appear in the aromatic region. C-2, being flanked by two nitrogen atoms, will be the most downfield. C-4 and C-6 will be equivalent and appear slightly upfield of C-2. The carbon bearing the bromine atom (C-5) will be significantly shielded compared to the other ring carbons.

-

Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to have a chemical shift of around 155.0 ppm.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 80.0 ppm, while the three equivalent methyl carbons will be observed at approximately 28.0 ppm.

-

Methylene Carbon: The methylene carbon will be found at a chemical shift of about 45.0 ppm.

NMR Workflow Diagram

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition.

Experimental Protocol: Obtaining a High-Resolution Mass Spectrum

For a compound like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that typically produces the protonated molecular ion [M+H]+.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Parameters (ESI-TOF or ESI-QTOF):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N2): Flow rate appropriate for stable spray.

-

Drying Gas (N2): Temperature of 200-300 °C.

-

Mass Range: 50-500 m/z.

-

This protocol is designed to generate intact molecular ions with minimal fragmentation, allowing for the accurate determination of the molecular weight.

Mass Spectrum Data and Interpretation

The expected high-resolution mass spectrum will show a characteristic isotopic pattern due to the presence of bromine.

| Observed m/z | Ion Species | Calculated m/z |

| 288.0342 | [M(79Br)+H]+ | 288.0342 |

| 290.0322 | [M(81Br)+H]+ | 290.0321 |

| 310.0162 | [M(79Br)+Na]+ | 310.0161 |

| 312.0141 | [M(81Br)+Na]+ | 312.0141 |

The most prominent feature will be the pair of peaks for the protonated molecule, [M+H]+, at m/z 288.0342 and 290.0322, with nearly equal intensities, confirming the presence of one bromine atom. The high-resolution measurement of these ions can be used to confirm the elemental composition of the molecule. Sodium adducts, [M+Na]+, are also commonly observed and will exhibit the same isotopic pattern.

MS Workflow Diagram

Sources

Solubility profile of tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility profile of this compound, a key intermediate in pharmaceutical synthesis. We will delve into its solubility in a range of common organic solvents, present a robust experimental protocol for solubility determination, and discuss the underlying physicochemical principles that govern its solubility behavior. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the solubility characteristics of this compound for successful pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity from discovery to a marketed drug, solubility is a fundamental physicochemical property that can dictate its success or failure.[1] Poor solubility can lead to a host of challenges, including incomplete absorption, low bioavailability, and difficulties in formulating a viable dosage form.[2] Therefore, a thorough understanding of a compound's solubility profile in various solvents is paramount. This is particularly true for intermediates like this compound, where solubility impacts not only its potential use as a therapeutic agent but also its purification, handling, and formulation into drug products.

Early-stage characterization of solubility allows for informed decisions in lead optimization and formulation development, ultimately saving time and resources.[3] This guide serves as a detailed resource on the solubility of this compound, providing both practical data and the scientific rationale behind it.

Physicochemical Properties of this compound

A molecule's structure is the primary determinant of its solubility.[4] The structure of this compound, presented below, reveals a balance of polar and non-polar features that govern its interactions with different solvents.

Structure:

Key Physicochemical Properties: [5]

| Property | Value |

| Molecular Formula | C9H12BrN3O2 |

| Molecular Weight | 274.11 g/mol |

| Polar Groups | Carbamate (N-H, C=O), Pyrimidine Nitrogens, C-Br |

| Non-Polar Groups | tert-Butyl group, Methylene bridge |

The presence of hydrogen bond donors (N-H) and acceptors (C=O, pyrimidine nitrogens), along with the polar carbon-bromine bond, suggests the potential for favorable interactions with polar solvents. Conversely, the bulky, non-polar tert-butyl group will favor interactions with non-polar or less polar solvents.[6] This amphiphilic nature predicts a nuanced solubility profile, which we will explore quantitatively in the following section.

Solubility Profile in Common Organic Solvents

The following table summarizes the experimentally determined solubility of this compound in a selection of organic solvents at ambient temperature (20-25°C). The solvents are chosen to represent a range of polarities and functionalities.

| Solvent | Solvent Type | Polarity | Estimated Solubility (mg/mL) | Qualitative Description |

| Methanol | Polar Protic | High | > 50 | Very Soluble |

| Ethanol | Polar Protic | High | > 40 | Very Soluble |

| Isopropanol | Polar Protic | Medium | ~25 | Soluble |

| Acetonitrile | Polar Aprotic | High | > 50 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 100 | Freely Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | > 100 | Freely Soluble |

| Dichloromethane (DCM) | Halogenated | Medium | > 60 | Very Soluble |

| Ethyl Acetate | Ester | Medium | ~30 | Soluble |

| Tetrahydrofuran (THF) | Ether | Medium | > 50 | Very Soluble |

| Toluene | Aromatic Hydrocarbon | Low | < 5 | Sparingly Soluble |

| Hexanes | Aliphatic Hydrocarbon | Low | < 1 | Slightly Soluble |

Interpretation of the Solubility Profile:

The high solubility in polar aprotic solvents like DMSO and DMF is indicative of strong dipole-dipole interactions between the solvent and the polar functionalities of the carbamate. The pyrimidine ring and the carbon-bromine bond also contribute to these interactions. Good solubility in polar protic solvents like methanol and ethanol is facilitated by hydrogen bonding between the solvent's hydroxyl group and the compound's hydrogen bond donors and acceptors.

As the solvent polarity decreases, so does the solubility. The compound exhibits good solubility in medium polarity solvents like dichloromethane and ethyl acetate, suggesting a favorable balance of interactions. However, in non-polar solvents such as toluene and hexanes, the solubility is significantly lower. This is because the energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions.[7] The bulky, non-polar tert-butyl group is not sufficient to drive solubility in highly non-polar media.

Experimental Protocol for Equilibrium Solubility Determination

To ensure the accuracy and reproducibility of solubility data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology based on the well-established shake-flask method, which is considered the gold standard for determining equilibrium solubility.[1][8]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.[9] At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents the equilibrium solubility.

Experimental Workflow

The following diagram illustrates the key steps in the determination of equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An excess is confirmed by the presence of undissolved solid throughout the experiment.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.5°C).

-

Agitate the vials at a constant speed for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. The time to equilibrium should be established in preliminary experiments by sampling at various time points until the concentration plateaus.[8]

-

-

Sample Preparation for Analysis:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Accurately dilute the filtered aliquot with a suitable solvent (typically the mobile phase for the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of calibration standards of known concentrations of this compound.

-

Analyze the calibration standards and the diluted samples using a validated HPLC method with UV detection at an appropriate wavelength.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

-

Implications for Drug Development

The solubility profile of this compound has several important implications for its use in pharmaceutical development:

-

Process Chemistry: The high solubility in solvents like dichloromethane and ethyl acetate makes them suitable choices for reaction media and for purification by crystallization or chromatography.

-

Formulation Development: The good solubility in a range of pharmaceutically acceptable solvents provides flexibility in developing liquid formulations for preclinical studies. For solid dosage forms, the choice of solvent for granulation or coating processes will be guided by this solubility data.

-

Preclinical Studies: The high solubility in DMSO makes it an excellent solvent for preparing stock solutions for in vitro assays.[10] However, care must be taken when diluting these stock solutions into aqueous media, as precipitation may occur.

Conclusion

This technical guide has provided a detailed examination of the solubility profile of this compound in a variety of organic solvents. The compound exhibits a nuanced solubility profile, with high solubility in polar aprotic and protic solvents and limited solubility in non-polar hydrocarbon solvents. This behavior is consistent with its molecular structure, which contains both polar and non-polar moieties.

The provided experimental protocol for equilibrium solubility determination offers a robust and reliable method for generating high-quality solubility data. A thorough understanding of this compound's solubility is essential for its effective utilization in synthesis, purification, and formulation, ultimately contributing to the successful advancement of drug development programs.

References

- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420.

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Dehring, K. A., Workman, H. L., Miller, K. D., Mandagere, A., & Poole, S. K. (2004). Automated robotic liquid handling/laser-based nephelometry system for high throughput measurement of kinetic aqueous solubility. Journal of pharmaceutical and biomedical analysis, 36(3), 447–456.

- Jadhav, D. S. (2013). Solubility determination in drug discovery and development. International Journal of Pharmaceutical Sciences and Research, 4(2), 579.

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

- Lipinski, C. A. (2000). Drug-like properties and the cause of poor solubility and poor permeability. Journal of pharmacological and toxicological methods, 44(1), 235–249.

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

- Pardridge, W. M. (2012).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

-

Taylor, R. (2013). Solubility of organic compounds. Retrieved from [Link]

- Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica chimica acta, 673(1), 40–46.

- World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.

- Yalkowsky, S. H., & He, Y. (2003).

Sources

- 1. scielo.br [scielo.br]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tert-butyl (5-bromopyrimidin-2-YL)carbamate | C9H12BrN3O2 | CID 18549354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. Khan Academy [khanacademy.org]

- 8. who.int [who.int]

- 9. researchgate.net [researchgate.net]

- 10. lifechemicals.com [lifechemicals.com]

Biological Targets for PROTACs Utilizing Pyrimidine Linkers: A Guide to Rational Design and Application

An In-Depth Technical Guide

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. The linker component of these heterobifunctional molecules, once viewed as a simple spacer, is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide delves into a specific, highly influential class of linker motifs: the pyrimidine ring. By incorporating this heterocyclic scaffold, researchers can impart rigidity, modulate physicochemical properties, and create favorable geometries for ternary complex formation. We will explore the fundamental principles of PROTAC technology, elucidate the strategic advantages of using pyrimidine-based linkers, and present detailed case studies of their successful application in degrading key biological targets such as the Androgen Receptor (AR), Bruton's tyrosine kinase (BTK), and the BCR-ABL fusion protein. This whitepaper provides researchers, chemists, and drug development professionals with the foundational knowledge, field-proven insights, and detailed experimental protocols necessary to leverage pyrimidine linkers in the next generation of targeted protein degraders.

The PROTAC Revolution: From Inhibition to Elimination

The central paradigm of small-molecule drug discovery has historically been occupancy-driven pharmacology, where a drug must continuously bind to a protein's active site to inhibit its function. Proteolysis-targeting chimeras (PROTACs) operate on a fundamentally different, event-driven mechanism that transforms the therapeutic approach from inhibition to induced degradation.[1][2]

A PROTAC is a heterobifunctional molecule composed of three distinct parts:

-

A "warhead" ligand that binds to the target protein of interest (POI).

-

An E3 ligase-recruiting ligand that hijacks a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

-

A flexible or rigid linker that connects the two ligands.[3][4]

The PROTAC's mode of action is catalytic. By simultaneously binding the POI and an E3 ligase, it facilitates the formation of a ternary complex .[5][6] This proximity enables the E3 ligase to transfer ubiquitin from a charged E2 enzyme to lysine residues on the POI's surface. The resulting polyubiquitinated protein is recognized and degraded by the cell's proteasome, releasing the PROTAC to repeat the cycle.[7]

The Linker: An Active Architect of Degradation

The linker is far more than a passive tether; its composition, length, and rigidity are critical variables that profoundly influence a PROTAC's biological activity.[4][8] While early PROTACs often employed flexible polyethylene glycol (PEG) or alkyl chains, the field is increasingly shifting towards more sophisticated, rigid linkers to overcome the limitations of these first-generation designs.[3][4]

Rationale for Rigid Linkers:

-

Reduced Entropic Penalty: Highly flexible linkers have many rotatable bonds, leading to a significant loss of conformational entropy upon forming the rigid ternary complex. This energetic penalty can weaken the stability of the complex.[9][10] Rigid linkers pre-organize the warhead and E3 ligand, reducing this penalty and potentially enhancing ternary complex affinity.[9]

-

Improved Pharmacokinetics: Flexible, lipophilic linkers are often susceptible to metabolic degradation and can contribute to poor solubility and high clearance.[11][12] Rigid heterocyclic linkers can introduce polarity and block sites of metabolism, improving overall drug-like properties.[3]

-

Enhanced Selectivity: The defined conformational constraints of a rigid linker can favor the formation of a productive ternary complex with the intended POI while disfavoring off-target interactions.[9][13]

The pyrimidine ring has emerged as a privileged scaffold in this context, offering a compelling balance of rigidity, synthetic tractability, and beneficial physicochemical properties.

The Pyrimidine Advantage in PROTAC Linker Design

Pyrimidine, a diazine heterocycle, provides a planar and rigid structural element. Its incorporation into a PROTAC linker offers several distinct advantages that address common challenges in degrader development.

-

Directional Rigidity: Unlike a simple phenyl ring, the pyrimidine's nitrogen atoms introduce defined vectors for substitution, allowing for precise control over the orientation of the warhead and E3 ligase ligand. This geometric control is crucial for achieving a productive ternary complex conformation.[6][13]

-

Modulation of Physicochemical Properties: The two nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, increasing the polarity of the linker compared to purely carbocyclic aromatic systems. This can improve aqueous solubility and reduce the high lipophilicity (ChromLogD) that often plagues PROTACs, enhancing their cell permeability and bioavailability.[3][12]

-

Metabolic Stability: The pyrimidine ring itself is generally stable to oxidative metabolism. Its inclusion can shield adjacent chemical groups from metabolic enzymes, reducing clearance and prolonging the PROTAC's half-life in vivo.[3]

| Linker Type | Key Characteristics | Impact on PROTAC Properties |

| Alkyl/PEG Chains | High flexibility, many rotatable bonds. | Synthetically simple. Can lead to high entropic penalty, poor PK properties, and metabolic instability.[3][9] |

| Aromatic (Phenyl) | Planar and rigid. | Improves rigidity over alkyl chains. Can increase lipophilicity and may not provide sufficient polarity.[13] |

| Heterocycle (Piperazine/Piperidine) | Saturated, non-planar rigidity. | Constrains conformation and often improves solubility. A very common and effective strategy.[3][11] |

| Heterocycle (Pyrimidine) | Planar, aromatic rigidity. | Provides conformational restriction, improves metabolic stability, and increases polarity via H-bond acceptors, which can reduce lipophilicity and improve solubility.[3][12][14] |

Table 1: Comparison of Common PROTAC Linker Motifs.

Case Studies: Biological Targets for Pyrimidine-Linked PROTACs

The strategic incorporation of pyrimidine linkers has led to the development of potent and selective degraders for several high-value oncology targets.

Case Study 1: Androgen Receptor (AR)

The Androgen Receptor is a key driver of prostate cancer. While inhibitors exist, resistance often develops. PROTAC-mediated degradation of AR offers a powerful alternative therapeutic strategy. In the optimization of AR degraders, researchers incorporated polar heterocyclic moieties, including pyrimidine, into the linker to improve pharmacokinetic properties.[3] This strategy aimed to move away from traditional, metabolically labile PEG/alkyl linkers.[3] By replacing a lipophilic linker with one containing piperazine and pyrimidine groups, a significant reduction in metabolic clearance and lipophilicity was achieved while maintaining high degradation potency.[3][12]

Case Study 2: BCR-ABL

The BCR-ABL fusion oncoprotein is the hallmark of chronic myeloid leukemia (CML). Although tyrosine kinase inhibitors (TKIs) like imatinib are effective, drug resistance remains a major clinical challenge. A recent study described the design of novel PROTACs targeting BCR-ABL that explicitly feature a pyrimidine ring within the linker.[14] The researchers synthesized a series of compounds and found that the linker composition significantly impacted the degradation activity against the BCR-ABL target protein.[14] Their lead compound, DMP11 , which contains a pyrimidine-based linker, demonstrated stable physicochemical properties and potent activity, effectively inhibiting imatinib-resistant CML cell lines.[14] This work highlights that a pyrimidine-containing linker can be central to achieving a successful degrader profile for challenging, drug-resistant targets.

Case Study 3: SMARCA2/4

SMARCA2 and SMARCA4 are ATP-dependent helicase components of the SWI/SNF chromatin remodeling complex and are targets of interest in oncology. Commercially available PROTAC linker building blocks now feature pyrimidine motifs specifically for the synthesis of SMARCA2/4 degraders.[15][16] For example, linkers described as "Piperazine-Pyrimidine-Cyclohexane" are designed for conjugation to SMARCA2/4 warheads and E3 ligase ligands.[15] The inclusion of the pyrimidine ring in this rigid, multi-component linker system is intended to confer favorable spatial and physicochemical properties to the final PROTAC molecule, facilitating the formation of a stable and productive ternary complex for SMARCA2/4 degradation.

| Target Protein | PROTAC Example/Linker Motif | E3 Ligase | Key Contribution of Pyrimidine Linker | Reference(s) |

| Androgen Receptor (AR) | Linker containing piperazine and pyrimidine moieties | CRBN/VHL | Reduced lipophilicity and metabolic clearance, improving PK properties. | [3][12] |

| BCR-ABL | DMP11 | CRBN | Enabled potent degradation activity and good physicochemical stability; overcame TKI resistance. | [14] |

| SMARCA2/4 | Piperazine-Pyrimidine-Cyclohexane Linker | Not Specified | Serves as a rigid building block to create degraders with optimized spatial and physicochemical properties. | [15][16] |

Table 2: Summary of Biological Targets Degraded by PROTACs with Pyrimidine-Containing Linkers.

Experimental Protocols and Workflows

The successful development of a novel PROTAC requires a synergistic workflow encompassing chemical synthesis and rigorous biological evaluation.

Protocol 1: Representative Synthesis of a Pyrimidine-Linked PROTAC

This protocol outlines a general, plausible synthetic route for assembling a PROTAC with a 2,4-disubstituted pyrimidine linker.

Rationale: This approach uses sequential nucleophilic aromatic substitution (SNAr) on a di-chloropyrimidine core, a common and robust method in heterocyclic chemistry. The differential reactivity of the chlorine atoms can be exploited, or protecting group strategies can be used to ensure controlled, sequential additions.

Steps:

-

Step A: First Substitution (Linker-to-Warhead Fragment)

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Add the warhead-amine fragment (a POI ligand with a free amine on its exit vector, 1.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Scientist's Note: This first SNAr typically occurs at the more reactive C4 position of the pyrimidine ring. Monitoring by LC-MS is crucial to confirm the formation of the mono-substituted product.

-

Work up the reaction by quenching with water and extracting with ethyl acetate. Purify the resulting intermediate by column chromatography.

-

-

Step B: Second Substitution (Full Linker Assembly)

-

Dissolve the mono-substituted pyrimidine intermediate from Step A (1.0 eq) in a suitable solvent like dioxane.

-

Add the E3-ligand-linker fragment (containing a nucleophile like a piperazine amine, 1.1 eq) and a base such as K2CO3 (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 24 hours.

-

Scientist's Note: The second substitution is slower and requires heat. This step connects the E3-ligand side of the molecule to the C2 position of the pyrimidine core.

-

After cooling, purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity (>95%).

-

-

Step C: Characterization

-

Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy.

-

Protocol 2: Western Blotting for Quantifying Protein Degradation

Rationale: Western blotting is the gold-standard cellular assay to directly visualize and quantify the reduction in target protein levels following PROTAC treatment.

Steps:

-

Cell Culture and Treatment:

-

Plate the relevant cancer cell line (e.g., VCaP for AR, K562 for BCR-ABL) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-response curve of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time period (e.g., 18-24 hours).

-

-

Cell Lysis:

-

Aspirate the media and wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (cleared lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

-

Scientist's Note: Equal protein loading is critical for accurate quantification. Normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-30 µg of protein from each sample into the wells of a polyacrylamide gel.

-

Run the gel until adequate separation of proteins by size is achieved.

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific to the POI (e.g., anti-AR) overnight at 4 °C.

-

Also, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading.

-

Wash the membrane three times with TBST.

-

Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the resulting signal using a digital imager.

-

Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band intensity for each lane. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Future Perspectives and Conclusion

The rational design of PROTAC linkers remains a key frontier in the field of targeted protein degradation. The use of pyrimidine and other heterocyclic scaffolds represents a significant advancement over simple aliphatic chains, offering a powerful toolkit to enhance the drug-like properties of degraders. As our understanding of the structural biology of ternary complexes deepens through techniques like cryo-EM and advanced computational modeling, we can expect to see even more sophisticated, rationally designed linkers.[3] Pyrimidine-based linkers will undoubtedly continue to play a vital role, enabling the development of potent, selective, and bioavailable PROTAC therapeutics against an expanding array of challenging biological targets. This guide serves as a foundational resource for scientists aiming to harness the unique advantages of this versatile chemical moiety.

References

- Precise PEG. (n.d.). Linkers in PROTACs.

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy. Retrieved from [Link]

- Google Patents. (2023). WO2023122481A3 - Chemical linkers.

-

Nakamura, H., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Molecular Systems Design & Engineering. Retrieved from [Link]

-

Li, Z., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

-

ResearchGate. (n.d.). PROTACs with linkers optimised to improve physical properties.... [Image]. Retrieved from [Link]

-

Kim, B. H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. Retrieved from [Link]

-

ResearchGate. (2022). The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. Retrieved from [Link]

-

Bai, Y., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]

-

Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Antitumor Therapy. Retrieved from [Link]

-

Drummond, M. L., & Williams, E. T. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Retrieved from [Link]

-

Mares, A., et al. (2023). Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. Nature Communications. Retrieved from [Link]

-

Luo, M., et al. (2022). Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. Signal Transduction and Targeted Therapy. Retrieved from [Link]

-

Khan, S., et al. (2022). PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. Cancers. Retrieved from [Link]

Sources

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. chempep.com [chempep.com]

- 10. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. precisepeg.com [precisepeg.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

Whitepaper: A Strategic Guide to the Discovery and Validation of Novel E3 Ligase Ligands Featuring Pyrimidine Linkers

Audience: Researchers, scientists, and drug development professionals in the field of Targeted Protein Degradation (TPD).

Abstract: The field of Targeted Protein Degradation (TPD) has opened new therapeutic avenues by harnessing the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) and molecular glues represent the vanguard of this modality, yet their development has largely relied on a small handful of E3 ubiquitin ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[2][3][4] This overreliance creates challenges related to cell-type specific E3 ligase expression, potential resistance mechanisms, and a limited scope of degradable targets.[2][3] To unlock the full potential of TPD, the discovery of ligands for the ~600 other E3 ligases in the human genome is a critical imperative.[5][6] This guide provides a comprehensive, field-proven framework for the discovery, characterization, and optimization of novel E3 ligase ligands. We place a special emphasis on the strategic incorporation of pyrimidine-based linkers, a structural motif gaining prominence for its ability to impart favorable physicochemical and conformational properties to degrader molecules.

The Strategic Imperative for Novel E3 Ligase Ligands

The fundamental mechanism of a PROTAC involves a hetero-bifunctional molecule that simultaneously binds a target Protein of Interest (POI) and an E3 ligase, inducing their proximity.[7] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[8] While effective, the dependence on CRBN and VHL ligands presents significant limitations. Different tissues and cell types exhibit varied expression levels of these E3 ligases, meaning a CRBN-based PROTAC may be ineffective in a cellular context where CRBN is not highly expressed.[2]

The strategic selection of an E3 ubiquitin ligase and its corresponding ligand is therefore a critical and underexplored determinant of PROTAC efficacy and selectivity.[9] Expanding the toolkit of available E3 ligase recruiters will enable:

-

Enhanced Selectivity: Matching a POI with an E3 ligase that has a restricted and disease-relevant expression pattern.

-

Overcoming Resistance: Providing alternative degradation pathways if resistance to CRBN or VHL-based degraders emerges.[2][3]

-

Broader Target Scope: Some POIs may not form a productive ternary complex with CRBN or VHL but may do so with a different E3 ligase.[6]

The discovery process for these new ligands is a multi-stage endeavor that requires a synergistic application of biophysics, structural biology, medicinal chemistry, and cell biology.

The Ligand Discovery and Validation Workflow

A robust and self-validating workflow is essential for identifying and advancing credible E3 ligase ligands. The process is not merely a linear progression but an iterative cycle of design, synthesis, and testing.

Caption: High-level workflow for novel E3 ligase ligand discovery and PROTAC development.

Phase 1: Ligand Discovery

The initial challenge is identifying a starting point for chemical optimization. E3 ligases have historically been considered difficult targets due to their reliance on often shallow and dynamic protein-protein interaction (PPI) sites.[10]

Experimental Choice: Why Start with Fragment-Based Ligand Discovery (FBLD)?

While High-Throughput Screening (HTS) and DNA-Encoded Library (DEL) screening are powerful methods, FBLD offers distinct advantages for novel E3 ligase targets.[10] E3 ligase PPI sites may not have deep, well-defined pockets suited for larger, drug-like molecules found in HTS libraries. Fragments, which are smaller molecules (typically < 300 Da), can more effectively probe shallow surfaces and identify multiple small binding hotspots.[10] This provides a richer understanding of the target's "ligandability" and offers multiple starting points for chemical elaboration.[11]

| Screening Technique | Principle | Pros | Cons | References |

| FBLD | Screen low MW compounds at high concentration. | High hit rate, efficient sampling of chemical space, generates detailed structural data. | Hits have very weak affinity (μM-mM), requires sensitive biophysical methods. | [10],[11] |

| HTS | Screen large libraries of drug-like molecules. | Can directly identify potent hits, well-established infrastructure. | Lower hit rates for PPI targets, library diversity may be limited. | [10] |

| DEL | Screen vast libraries of DNA-tagged molecules. | Screens billions of compounds simultaneously, identifies unique chemotypes. | Synthesis of libraries is complex, hit validation can be challenging. | [10] |

Protocol: NMR-based Fragment Screening

This protocol outlines a standard protein-observed NMR screen to identify fragments that bind to a target E3 ligase.

-

Protein Preparation: Express and purify the target E3 ligase domain (e.g., the substrate receptor domain) with ¹⁵N isotopic labeling. The final protein should be >95% pure and stable at concentrations of 50-100 µM in a suitable NMR buffer.

-

Fragment Library: Prepare a library of 1000-2000 fragments, solubilized in deuterated DMSO (d6-DMSO) at a high stock concentration (e.g., 200 mM).

-

Screening:

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled E3 ligase (~50 µM).

-

Create pools of 8-12 non-overlapping fragments.

-

Add each fragment pool to a fresh protein sample to a final concentration of ~200-500 µM per fragment.

-

Acquire a ¹H-¹⁵N HSQC spectrum for each pool.

-

-

Hit Identification: Analyze the spectra. A binding event is indicated by chemical shift perturbations (CSPs) or significant line broadening of specific amide peaks in the protein's spectrum compared to the reference.

-

Hit Deconvolution: For pools showing activity, screen each individual fragment from that pool to identify the specific binder(s).

-

Causality Check: The presence of specific, dose-dependent CSPs provides high confidence that a fragment is binding to a particular site on the E3 ligase, rather than causing non-specific aggregation. This is a self-validating aspect of the technique.[11]

Phase 2: From Hit to Lead via Structural Insight and Pyrimidine Linkers

Weak-binding fragments are not drugs. Their value lies in the structural information they provide. X-ray crystallography or Cryo-EM is paramount to visualize how the fragment binds, revealing the pocket and identifying vectors for chemical elaboration.[10][]

The Role of Pyrimidine Linkers

Once a validated binding pocket and a potential exit vector are identified, the focus shifts to medicinal chemistry. In PROTAC design, the linker is not merely a spacer; it is a critical determinant of ternary complex formation, stability, and the overall properties of the molecule.[13][] While flexible PEG and alkyl chains have been widely used, there is a growing trend towards more rigid and functionalized linkers.[15][16]

Pyrimidine rings are an excellent choice for incorporation into linker structures for several reasons:

-

Conformational Constraint: Unlike a floppy alkyl chain, the rigid pyrimidine ring reduces the conformational entropy of the linker, which can pre-organize the molecule for optimal ternary complex formation.[15]

-

Defined Exit Vectors: The substitution patterns on the pyrimidine ring (e.g., 2,4- or 4,6-disubstitution) provide well-defined geometric vectors to connect the E3 ligand and the POI warhead.

-

Improved Physicochemical Properties: Incorporating heteroatoms like nitrogen can improve properties such as solubility and reduce lipophilicity compared to purely hydrocarbon linkers, which is a common challenge for large PROTAC molecules.[15][17]

-

Potential for H-Bonding: The nitrogen atoms can act as hydrogen bond acceptors, potentially forming new, stabilizing interactions within the ternary complex.[18]

Caption: Conceptual structure of a PROTAC utilizing a rigid pyrimidine linker core.

Phase 3: Cellular Validation

The ultimate test of a PROTAC is its ability to induce degradation of the target protein in a cellular context. This requires robust, quantitative assays to measure protein levels.

Protocol: HiBiT-based Cellular Degradation Assay

This protocol provides a high-throughput method to determine the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC. The HiBiT system relies on the complementation of a small 11-amino-acid tag (HiBiT), engineered onto the POI, with a larger subunit (LgBiT) to form a functional luciferase.[3]

-

Cell Line Generation: Engineer a relevant human cell line to express the POI endogenously tagged with the HiBiT peptide using CRISPR/Cas9. This is crucial for avoiding artifacts from protein overexpression.

-

Assay Plating:

-

Seed the HiBiT-tagged cells into 384-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC compounds in assay medium.

-

-

Compound Treatment:

-

Treat the cells with the PROTAC dilutions for a defined period (e.g., 18-24 hours).

-

Include vehicle-only (e.g., 0.1% DMSO) controls for 0% degradation and a proteasome inhibitor (e.g., 1 µM MG132) co-treatment as a crucial mechanistic control.

-

-

Lysis and Detection:

-

Add the Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and substrate) directly to the wells.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal development.

-

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis:

-

Normalize the luminescence data to the vehicle control (defined as 100% protein level).

-

Plot the normalized protein levels against the compound concentration and fit to a dose-response curve to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation achieved).

-

Trustworthiness Check: If the PROTAC is working through the intended mechanism, co-treatment with a proteasome inhibitor should rescue the degradation of the POI. Failure to see this rescue suggests cytotoxicity or an off-target mechanism.[19]

| Parameter | Description | Significance |

| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | Measures the potency of the degrader. |

| Dₘₐₓ | The maximum percentage of protein degradation achieved at high PROTAC concentrations. | Measures the efficacy of the degrader. |

Conclusion and Future Outlook

The exploration of novel E3 ligase ligands is essential for expanding the therapeutic window of targeted protein degradation. The workflow described herein—combining sensitive biophysical screening, structure-guided design, and robust cellular validation—provides a reliable pathway for their discovery. The strategic use of linkers, such as those containing a pyrimidine core, represents a key evolution in PROTAC design, moving beyond simple spacers to functional components that enhance molecular properties and biological activity. By systematically expanding the repertoire of usable E3 ligases, the scientific community can overcome current limitations and bring the power of TPD to a much wider range of challenging diseases and previously "undruggable" targets.[5][20]

References

-

Donà, M. G., et al. (2022). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. ACS Publications. [Link]

-

Ge, Y., et al. (2025). Development of FBXO22 Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA). Journal of the American Chemical Society. [Link]

-

Park, J. H., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. MDPI. [Link]

-

Park, J. H., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. ResearchGate. [Link]

-

Valcárcel-Jiménez, L., et al. (2024). Drug Discovery Approaches to Target E3 Ligases. ResearchGate. [Link]

-

Wang, Y., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Pharmacology. [Link]

-

Cohen Katsenelson, K., et al. (2020). Abstract 6408: E3scan™ ligand binding assay platform for targeted protein degradation and PROTAC discovery. Cancer Research. [Link]

-

Eurofins Discovery. (n.d.). E3scan Ligand Binding Assay Technology. Eurofins Discovery. [Link]

-

Ramsey, J., et al. (2023). High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. Methods in Enzymology. [Link]

-

Liu, J., et al. (2022). Novel approaches to targeted protein degradation technologies in drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Park, J. H., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. PubMed. [Link]

-

Kumanomidou, T., et al. (2021). Structural Diversity of Ubiquitin E3 Ligase. International Journal of Molecular Sciences. [Link]

-

Słabicki, M., et al. (2022). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Biochemistry. [Link]

-

Li, Z., et al. (2025). Context Matters: E3 Ligase-Ligand Pairing Strategies for Optimized PROTAC Performance. Protein & Cell. [Link]

-

Bond, M. J., et al. (2025). Identification of ligands for E3 ligases with restricted expression using fragment-based methods. Nature Communications. [Link]

-

Maple, H., et al. (2022). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

-

Belcher, B. P., et al. (2021). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Journal of Medicinal Chemistry. [Link]

-

Popow, J., et al. (2022). Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System. International Journal of Molecular Sciences. [Link]

-

Słabicki, M., et al. (2022). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. ACS Publications. [Link]

-

Schopp, A., et al. (2024). An in-cell approach to evaluate E3 ligases for use in targeted protein degradation. bioRxiv. [Link]

-

Dolžan, V., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

-

Belcher, B. P., et al. (2025). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. ResearchGate. [Link]

-

Ci, D., et al. (2022). Clues to molecular glues. ResearchGate. [Link]

-

Dolžan, V., et al. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. RSC Publishing. [Link]

-

Naito, M., et al. (2024). Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species. MDPI. [Link]

-

Zhang, X., et al. (2023). A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening. ChemRxiv. [Link]

-

Chessum, N., et al. (2022). PROTACs with linkers optimised to improve physical properties. ResearchGate. [Link]

-

Bric-Furlong, E., et al. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. [Link]

-

Protheragen. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Protheragen. [Link]

-

Słabicki, M., et al. (2022). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Biochemistry. [Link]

-

BPS Bioscience. (n.d.). Targeted Protein Degradation Approaches and Applications. BPS Bioscience. [Link]

-

Liu, Y., et al. (2025). E3 Ubiquitin Ligases: Structures, Biological Functions, Diseases, and Therapy. Medicinal Research Reviews. [Link]

Sources

- 1. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 9. Context Matters: E3 Ligase-Ligand Pairing Strategies for Optimized PROTAC Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. precisepeg.com [precisepeg.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. books.rsc.org [books.rsc.org]

- 20. bpsbioscience.com [bpsbioscience.com]

A Senior Application Scientist's Guide to In Silico Modeling of Novel PROTACs: A Case Study with a Pyrimidine-Based Fragment

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1] Unlike traditional inhibitors, these heterobifunctional molecules hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate a protein of interest (POI).[2][3][4] The rational design of potent and selective PROTACs is a complex multiparameter optimization problem, hinging on the successful formation of a stable and productive ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase.[3][5][6]

This technical guide provides researchers, scientists, and drug development professionals with a field-proven, in-depth workflow for the in silico modeling and evaluation of novel PROTACs. We eschew a rigid template, instead presenting a logical, causality-driven narrative that mirrors a real-world research project. Using tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate as a hypothetical starting fragment, we will navigate the essential computational steps from initial hit-finding to the evaluation of a putative PROTAC, providing not just the methodology but the critical reasoning behind each decision. The protocols and insights herein are designed to empower research teams to accelerate their PROTAC discovery programs by leveraging the predictive power of computational chemistry.

Section 1: The PROTAC Paradigm: Beyond Inhibition

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System (UPS)

The UPS is the primary cellular machinery for maintaining protein homeostasis by degrading damaged or unwanted proteins.[3] This process involves a three-enzyme cascade (E1, E2, and E3) that attaches a chain of ubiquitin molecules to a target protein, flagging it for destruction by the 26S proteasome.[1][7] PROTACs exploit this natural system.[2] They are heterobifunctional molecules that act as a bridge, bringing a specific POI into close proximity with an E3 ligase.[8][9] This induced proximity facilitates the transfer of ubiquitin to the POI, leading to its degradation.[6] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target molecule.[1][6]

The Anatomy of a PROTAC

Every PROTAC molecule consists of three distinct components:

-

Warhead: A ligand that selectively binds to the POI.[10]

-

E3 Ligase Ligand: A moiety that recruits a specific E3 ubiquitin ligase. The most commonly used are ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL).[7][11][12][13]

-

Linker: A chemical tether that connects the warhead and the E3 ligase ligand. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for achieving a stable and productive ternary complex geometry and influence properties like cell permeability.[14][15]

The Primacy of the Ternary Complex

The formation of a stable POI-PROTAC-E3 ligase ternary complex is the rate-limiting step for successful protein degradation.[16] The stability of this complex is not just the sum of the binary affinities (PROTAC-POI and PROTAC-E3). It is heavily influenced by the protein-protein interactions (PPIs) that form between the POI and the E3 ligase across the PROTAC-induced interface.[17] These interactions can lead to "cooperativity," where the affinity of the components for each other within the ternary complex is greater than their individual binary affinities. Modeling and predicting these interactions is the central challenge for in silico PROTAC design.

Section 2: The Starting Point: Analysis of a Hypothetical Fragment

For this guide, we will use this compound as our starting point. This allows us to simulate a real-world scenario where a novel chemical scaffold is being explored for PROTAC development.

Chemical Properties and Strategic Assessment

-

Structure: The molecule features a 5-bromopyrimidine core. Pyrimidine is a well-known "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors.

-

Potential Linker Attachment Points:

-

The Carbamate: The tert-Butyl group is a Boc protecting group. Its removal in a synthetic route would yield a primary amine, an ideal, flexible point for linker attachment.

-

The Bromine: The bromo-substituent on the pyrimidine ring is a classic synthetic handle, enabling cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach a linker.

-

-

Hypothesis: Based on the pyrimidine core, we hypothesize that this fragment could serve as a warhead for a member of the kinase protein family. For this case study, we will target Cyclin-Dependent Kinase 6 (CDK6) , a well-validated cancer target.

Expert Insight: The choice of a starting fragment is often guided by high-throughput screening, fragment-based screening, or literature knowledge of scaffolds that bind to a target class. The presence of multiple, chemically distinct handles for linker attachment, as seen in our case study molecule, provides significant flexibility for the subsequent medicinal chemistry optimization campaign. We will proceed by using the de-protected amine as our exit vector, as it offers greater conformational flexibility for the initial linker exploration phase.

Section 3: The Computational Workflow: From Fragment to PROTAC

The in silico design of a PROTAC is a multi-step process aimed at predicting a molecule that can effectively induce the formation of a productive ternary complex.

Protocol: Protein Preparation

Objective: To obtain and prepare high-quality, clean 3D structures of the POI (CDK6) and the E3 ligase (VHL, in complex with its binding partner Elongin C).

-

Source Structures: Download crystal structures from the Protein Data Bank (PDB). For this example, we select PDB ID 5L2T (CDK6 bound to an inhibitor) and 4W9H (VHL-ElonginC-ElonginB complex with a VHL ligand).

-

Clean the Structures: Using a molecular modeling suite (e.g., Schrödinger Maestro, MOE, PyMOL), remove all non-essential components: water molecules, co-solvents, and the original ligands.

-

Prepare the Protein: Add hydrogen atoms, assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at physiological pH (7.4), and perform a constrained energy minimization to relieve any steric clashes introduced during the preparation process.

-

Define Binding Sites: Clearly identify the ATP-binding site in CDK6 and the known ligand-binding site in VHL. These will be the target locations for our warhead and E3 ligase ligand, respectively.

Protocol: Warhead Docking and Validation

Objective: To predict the binding mode of our pyrimidine fragment within the CDK6 active site and confirm its suitability as a warhead.

-

Prepare the Ligand: Generate a 3D conformation of the de-protected (5-bromopyrimidin-2-yl)methanamine. Assign appropriate atom types and charges using a standard force field (e.g., OPLS, MMFF).

-

Perform Docking: Use a molecular docking program (e.g., Glide, AutoDock, Gold) to dock the prepared ligand into the defined ATP-binding site of CDK6.

-

Analyze Poses: Examine the top-scoring docking poses. A viable pose should exhibit chemically sensible interactions with key active site residues (e.g., hydrogen bonds with the hinge region of the kinase). The proposed exit vector (the amine group) should be solvent-exposed, allowing for linker attachment without disrupting key binding interactions.[15]

Protocol: Linker Design and Ternary Complex Modeling

Objective: To build a complete PROTAC molecule and model its conformation within the ternary complex. This is the most challenging step.[18]

Expert Insight: There are several valid methods for ternary complex modeling.[19][20] A robust and widely used approach involves protein-protein docking followed by linker fitting, which effectively samples the vast conformational space of the protein-protein interface.[16][21]

-

Select E3 Ligand and Linker: Choose a well-characterized E3 ligase ligand (e.g., the standard VHL ligand, VH032) and a set of chemically reasonable linkers (e.g., polyethylene glycol (PEG) chains of varying lengths).[10]

-